Tridecanoic acid, sodium salt (1:1)

Description

BenchChem offers high-quality Tridecanoic acid, sodium salt (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecanoic acid, sodium salt (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

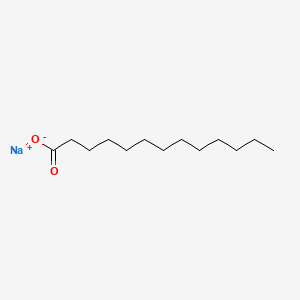

Structure

3D Structure of Parent

Properties

CAS No. |

3015-50-7 |

|---|---|

Molecular Formula |

C13H26NaO2 |

Molecular Weight |

237.33 g/mol |

IUPAC Name |

sodium tridecanoate |

InChI |

InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15); |

InChI Key |

FYRWSOKGHDXPAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

3015-50-7 |

Origin of Product |

United States |

Foundational & Exploratory

Tridecanoic acid, sodium salt (1:1) molecular structure and weight.

An In-depth Technical Guide on Tridecanoic Acid, Sodium Salt (1:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of Tridecanoic acid, sodium salt (1:1), a compound of interest in various research and development applications.

Quantitative Molecular Data

The following table summarizes the key quantitative properties of Tridecanoic acid, sodium salt (1:1).

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NaO₂ | [1][2] |

| Molecular Weight | 237.33 g/mol | [1][3] |

| Alternate Molecular Formula | C₁₃H₂₆O₂.Na | [3][4] |

| Alternate Molecular Weight | 236.33 g/mol | [1][2] |

Molecular Structure Visualization

The molecular structure of Tridecanoic acid, sodium salt (1:1) consists of a thirteen-carbon aliphatic chain of tridecanoic acid where the carboxylic acid proton is replaced by a sodium ion, forming an ionic bond. This structure is visualized in the following diagram.

Caption: Molecular Structure of Tridecanoic Acid, Sodium Salt (1:1).

Experimental Protocols

While this document focuses on the fundamental molecular properties, any experimental determination of these values would typically involve the following standard methodologies:

-

Mass Spectrometry: To determine the molecular weight, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument would then measure the mass-to-charge ratio of the resulting ions, allowing for the precise determination of the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, ¹H and ¹³C NMR spectroscopy would be utilized. The sample would be dissolved in a deuterated solvent, and the NMR spectra would be acquired. The chemical shifts, coupling constants, and integration of the peaks in the spectra would provide detailed information about the connectivity of the atoms in the molecule, confirming the presence of the thirteen-carbon chain and the carboxylate group.

References

An In-Depth Technical Guide to CAS Number 3015-50-7 (Sodium Tridecanoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and characteristics of CAS number 3015-50-7, chemically known as sodium tridecanoate. The document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. A notable application as a corrosion inhibitor for copper is discussed, including its mechanism of action. It is important to note that a thorough review of scientific literature reveals a significant lack of data regarding the biological activity, mechanism of action in biological systems, and associated signaling pathways of sodium tridecanoate. Consequently, its direct relevance to drug development is not established at this time. This guide aims to be a foundational resource for researchers interested in the chemical and material science applications of this compound.

Chemical and Physical Properties

Sodium tridecanoate is the sodium salt of tridecanoic acid, a saturated fatty acid with a 13-carbon chain. It is also referred to as n-tridecanoic acid sodium salt.[1]

Identifiers and General Properties

| Property | Value |

| CAS Number | 3015-50-7 |

| IUPAC Name | sodium;tridecanoate |

| Synonyms | n-Tridecanoic acid sodium salt, Sodium n-tridecanoate |

| Molecular Formula | C₁₃H₂₅NaO₂ |

| Molecular Weight | 236.33 g/mol [1] |

| Appearance | White to off-white powder or solid |

| Solubility | Soluble in water |

Physical Constants

| Property | Value |

| Boiling Point | 308.2 °C at 760 mmHg |

| Flash Point | 139.6 °C |

| Vapor Pressure | 0.000299 mmHg at 25 °C |

Synthesis and Purification

Synthesis

The primary method for synthesizing sodium tridecanoate is through the neutralization of tridecanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate.

Reaction: CH₃(CH₂)₁₁COOH + NaOH → CH₃(CH₂)₁₁COONa + H₂O

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of Sodium Tridecanoate

Materials:

-

Tridecanoic acid (C₁₃H₂₆O₂)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of tridecanoic acid in a minimal amount of 95% ethanol with gentle heating and stirring.

-

In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the tridecanoic acid solution while stirring continuously.

-

Fit the flask with a condenser and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, allow the solution to cool to room temperature. The sodium tridecanoate may begin to precipitate.

-

To enhance precipitation, the solution can be cooled further in an ice bath.

-

Collect the precipitated sodium tridecanoate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the purified sodium tridecanoate in a vacuum oven at a low temperature to remove residual solvent.

Logical Workflow for Synthesis:

Purification by Recrystallization

For higher purity, sodium tridecanoate can be recrystallized. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol-water mixture.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the alkyl chain.

-

A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group.

-

A multiplet around 1.2-1.6 ppm for the methylene (CH₂) groups in the middle of the chain.

-

A triplet around 2.1-2.3 ppm for the methylene (CH₂) group adjacent to the carboxylate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the alkyl chain and a characteristic signal for the carboxylate carbon.

-

A signal around 14 ppm for the terminal methyl carbon.

-

A series of signals between 22 and 35 ppm for the methylene carbons.

-

A downfield signal around 180 ppm for the carboxylate carbon.

FT-IR Spectroscopy

The FT-IR spectrum would be characterized by:

-

Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

-

A strong, characteristic absorption band for the carboxylate (COO⁻) asymmetric stretching vibration around 1550-1610 cm⁻¹.

-

A weaker symmetric stretching vibration for the carboxylate group around 1400-1450 cm⁻¹.

Mass Spectrometry

In a mass spectrum, sodium tridecanoate would likely show a molecular ion peak corresponding to the sodium salt or fragmentation patterns related to the loss of the sodium ion and subsequent fragmentation of the tridecanoate anion.

Applications

Corrosion Inhibition

A significant application of sodium tridecanoate is as a corrosion inhibitor, particularly for copper and its alloys. It forms a protective film on the metal surface, which passivates the metal and prevents corrosive agents from reaching it.

Mechanism of Corrosion Inhibition: The mechanism involves the adsorption of the tridecanoate anions onto the copper surface. This forms a well-ordered, polymolecular layer that acts as a barrier to inhibit the dissolution of copper.

Experimental Workflow for Electrochemical Testing:

Other Applications

Sodium tridecanoate also finds use as a:

-

Surfactant: Due to its amphiphilic nature, it can be used in detergents and cleaning products.

-

Emulsifier: It can help to stabilize emulsions in various industrial formulations.

-

Component in Cosmetics: It may be used in personal care products.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature did not yield any significant studies on the biological activity of sodium tridecanoate. There is no available data on its cytotoxicity, anti-inflammatory, antimicrobial, or other pharmacological effects. Furthermore, no information was found regarding its mechanism of action in biological systems or its interaction with any cellular signaling pathways.

Conclusion for Drug Development Professionals: Based on the current lack of available data, CAS number 3015-50-7 (sodium tridecanoate) does not appear to be a compound of significant interest for drug development purposes. Its known applications are primarily in the fields of material science and industrial chemistry.

Safety and Handling

According to available safety data sheets, sodium tridecanoate is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous, peer-reviewed scientific research. The absence of information on biological activity does not definitively mean a lack thereof, but rather that it has not been reported in the searched literature. Researchers should conduct their own comprehensive literature reviews and experimental validation.

References

Solubility of Tridecanoic acid, sodium salt (1:1) in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of tridecanoic acid, sodium salt (1:1). Tridecanoic acid, a saturated fatty acid with a 13-carbon chain, and its corresponding sodium salt are of significant interest in various scientific and industrial applications, including pharmaceuticals, due to their surfactant properties. Understanding the solubility of this compound in both aqueous and organic media is critical for formulation development, drug delivery, and various biochemical assays.

Core Solubility Data

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in different solvent systems. While general statements about the water solubility of sodium salts of fatty acids are common, precise quantitative data is essential for scientific rigor.

Solubility in Water

Factors Influencing Aqueous Solubility

The aqueous solubility of fatty acid salts can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some surfactants, a point of decreased solubility, known as the Krafft point, can be observed. Below this temperature, the solubility is limited to the concentration of the monomeric surfactant, while above it, solubility increases dramatically due to the formation of micelles.

-

pH: The pH of the aqueous solution can significantly impact the solubility of fatty acid salts. In acidic conditions, the sodium salt can be protonated to form the less soluble free fatty acid, potentially leading to precipitation.

-

Presence of Electrolytes: The addition of other salts to the solution can affect the solubility of surfactants through the common ion effect or by altering the ionic strength of the medium, which can influence micelle formation.

Solubility in Organic Solvents

Information regarding the solubility of tridecanoic acid, sodium salt in organic solvents is also limited in publicly available literature. However, data for the free acid, tridecanoic acid, provides some indication of its behavior in non-aqueous environments. Tridecanoic acid is reported to be soluble in several organic solvents.

Table 1: Quantitative Solubility of Tridecanoic Acid in Select Organic Solvents

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |

| Ethanol | 25 mg/mL |

| Dimethylformamide (DMF) | 25 mg/mL |

It is also noted that tridecanoic acid exhibits good solubility in non-polar organic solvents such as hexane, petroleum ether, chloroform, and ether. The solubility of the sodium salt in these solvents may differ. While some sources suggest that sodium salts of fatty acids are soluble in ethanol, others indicate they are not, highlighting the need for empirical determination for this specific compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and well-documented experimental protocols. The following methodologies are based on established guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 105, and common laboratory practices.

Determination of Aqueous Solubility (Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

1. Principle: An excess amount of the solid tridecanoic acid, sodium salt is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

2. Materials:

-

Tridecanoic acid, sodium salt (of known purity)

-

Deionized or distilled water

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., HPLC, GC, titration setup)

3. Procedure:

-

Preparation: Add an excess amount of tridecanoic acid, sodium salt to a suitable vessel (e.g., a glass flask with a stopper). The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Add a known volume of water to the vessel. Place the vessel in a constant temperature bath and agitate it for a predetermined period. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by centrifugation or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis: Determine the concentration of tridecanoic acid, sodium salt in the clear supernatant using a validated analytical method. This could involve titration with a standardized acid, or a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate sample preparation (e.g., derivatization for GC).

-

Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Determination of Solubility in Organic Solvents

The same flask method described for aqueous solubility can be adapted for organic solvents.

1. Principle: Similar to the aqueous method, an excess of the solute is equilibrated with the organic solvent at a constant temperature.

2. Materials:

-

Tridecanoic acid, sodium salt

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO) of high purity

-

Equipment as listed for the aqueous solubility determination.

3. Procedure:

-

Follow the same steps of preparation, equilibration, and phase separation as outlined for the aqueous solubility determination, replacing water with the organic solvent of interest.

-

Analysis: The choice of analytical method will depend on the solvent and the properties of tridecanoic acid, sodium salt. HPLC is often a suitable technique. The analytical method must be validated for the specific solvent system.

-

Calculation: Report the solubility in the respective organic solvent in standard units.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Logical workflow for experimental solubility determination.

This guide underscores the importance of precise, quantitative data for understanding the solubility of tridecanoic acid, sodium salt. While general principles suggest its aqueous solubility, the lack of specific data in the literature highlights a knowledge gap. The provided experimental protocols offer a framework for researchers to empirically determine these crucial parameters, enabling more informed development and application of this compound.

An In-depth Technical Guide to the Safety and Handling of Tridecanoic Acid, Sodium Salt (1:1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for Tridecanoic acid, sodium salt (1:1), also known as Sodium Tridecanoate. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound. The information herein is compiled from available Safety Data Sheets (SDS) and general laboratory safety protocols. It is critical to note that, according to the available documentation, Sodium Tridecanoate is not classified as a hazardous substance.

Chemical Identification and Physical Properties

Sodium Tridecanoate is the sodium salt of the saturated fatty acid, tridecanoic acid. It is essential to distinguish this compound from substances with similar names or previously mis-assigned CAS numbers.

| Identifier | Value |

| Chemical Name | Tridecanoic acid, sodium salt (1:1) |

| Synonyms | Sodium Tridecanoate, n-Tridecanoic acid sodium salt |

| CAS Number | 3015-50-7 |

| Molecular Formula | C₁₃H₂₅NaO₂ |

| Molecular Weight | 236.33 g/mol |

| Physical State | Solid |

| Purity | >99%[1] |

Hazard Identification and Classification

According to the Safety Data Sheet provided by Larodan, Sodium Tridecanoate is not classified as hazardous under regulation 1272/2008.[2]

| Hazard Classification | Classification |

| GHS Classification | Not classified as hazardous[2] |

| Signal Word | Not applicable[2] |

| Hazard Pictograms | Not applicable[2] |

| Hazard Statements | Not applicable[2] |

Potential Health Effects: While not classified as hazardous, minor irritation may occur in susceptible individuals.[2] Ingestion of large quantities may lead to nausea and vomiting.[2]

Toxicological Data

No specific quantitative toxicological data for Sodium Tridecanoate has been reported in the reviewed safety data sheets.

| Toxicological Endpoint | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified as an acutely toxic substance[2] |

| Skin Corrosion/Irritation | The product is not corrosive. Minor irritation may arise for persons who are prone/susceptible.[2] |

| Serious Eye Damage/Irritation | No information available[2] |

| Respiratory or Skin Sensitization | Not sensitizing[2] |

| Germ Cell Mutagenicity | No mutagenic effects have been reported for this substance[2] |

| Carcinogenicity | No carcinogenic effects have been reported for this product[2] |

| Reproductive Toxicity | No reproductive toxic effects have been reported for this substance[2] |

Handling and Storage

Adherence to standard laboratory practices is recommended for handling Sodium Tridecanoate.

Safe Handling Protocol

-

Observe the usual precautions for handling chemicals.[2]

-

Avoid spillage, inhalation, and contact with eyes and skin.[2]

-

Keep containers well-closed when not in use.[2]

-

General protective and hygienic measures include washing hands after handling.

Storage Conditions

-

Store in a dry and cool area.[2]

-

Ensure the storage space is well-ventilated.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols: Safety and Emergency Procedures

While specific experimental protocols involving Sodium Tridecanoate will vary, the following outlines the general safety and emergency procedures based on its non-hazardous nature as a solid.

First-Aid Measures

The following diagram illustrates the recommended first-aid workflow in case of accidental exposure.

References

Natural sources and occurrence of tridecanoic acid.

An In-depth Technical Guide to the Natural Sources and Occurrence of Tridecanoic Acid

Introduction

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest within the scientific community for its unique metabolic properties and potential as a biomarker.[1] Unlike its even-chained counterparts, the metabolism of tridecanoic acid yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates and support gluconeogenesis.[1] This document provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies related to tridecanoic acid, intended for researchers, scientists, and professionals in drug development.

Natural Occurrence and Dietary Sources

Tridecanoic acid is found in trace amounts in a variety of natural sources, including dairy products, plants, and fermented foods.[1][2][3] Its presence in dairy is largely attributed to the lipogenesis by rumen bacteria.[1]

Microbial Origins

The primary natural sources of odd-chain saturated fatty acids, including tridecanoic acid, are microorganisms. Rumen bacteria in cattle and other ruminants incorporate propionate into their lipid synthesis, leading to the presence of these fatty acids in milk and meat products.[1] In humans, anaerobic bacteria in the colon can also produce odd-chain fatty acids, which are then absorbed into circulation.[1] Tridecanoic acid has also been identified as a product of the anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]

Dairy Products

Dairy products are a significant dietary source of tridecanoic acid for humans, although it is present in small quantities.[1][4][5] The concentration can vary depending on the specific product and its fat content.

Plant Sources

Tridecanoic acid has been identified in a number of plants. Some of the reported plant sources include nutmeg, muskmelon, black elderberry, and coconut.[2] It has also been reported in Leea guineensis and Inula grandis.[6]

Fermented Foods

Certain fermented foods can also contain small amounts of tridecanoic acid.[1] Examples include some aged cheeses, kefir, and natto.[1]

Human Milk

Tridecanoic acid is also a component of human milk.[7][8] Its concentration can be influenced by maternal diet.[8][9]

Quantitative Data on Tridecanoic Acid Occurrence

The following table summarizes the concentration of tridecanoic acid in various food sources as reported in the literature.

| Food Source | Concentration (mg per 100g) | Reference |

| Curry Powder | 79 | [4] |

| Cream (milk fat) | 39 | [5] |

| Whipping cream (milk fat) | 33 | [5] |

| Chili Powder | 27 | [4] |

| Natural cheese (cream) | 27 | [5] |

| Natural cheese (parmesan) | 26 | [5] |

| American Cheese Food | 25 | [4] |

| Natural cheese (gouda) | 23 | [5] |

| Cheese spread | 22 | [5] |

| Natural cheese (blue) | 22 | [5] |

| Natural cheese (camembert) | 22 | [5] |

| Natural cheese (emmental) | 21 | [5] |

| Natural cheese (edam) | 21 | [5] |

| Cream (milk and vegetable fat) | 19 | [5] |

| Whipping cream (milk and vegetable fat) | 16 | [5] |

| Canned Cream Of Chicken Soup | 10 | [4] |

| Bavarian cream | 5 | [5] |

| Dry Chicken Noodle Soup Mix | 4 | [4] |

| Short cake | 4 | [5] |

| Natural cheese (cottage) | 4 | [5] |

| Goat milk | 3 | [5] |

| Yogurt (whole milk, unsweetened) | 3 | [5] |

| Ordinary liquid milk | 3 | [5] |

| Chocolate Milk Beverage | 2 | [4] |

| Chocolate Puddings | 2 | [4] |

| Egg Custards | 2 | [4] |

| Lasagna With Meat & Sauce | 2 | [4] |

| Reduced Fat Milk (2%) | 2 | [4] |

| Jelly (milk) | 2 | [5] |

| Dry Onion Soup Mix | 1 | [4] |

| Italian Dressing (Fat-Free) | 1 | [4] |

| Waffle (jam) | 1 | [5] |

Biological Role and Signaling Pathways

Tridecanoic acid, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-chain fatty acids.[1]

β-Oxidation Pathway

Within the mitochondria, tridecanoic acid undergoes β-oxidation.[1] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[1] For tridecanoic acid, this continues until a three-carbon fragment, propionyl-CoA, remains.[1][10] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[1][10] Succinyl-CoA can then enter the TCA cycle, contributing to anaplerosis and providing a substrate for gluconeogenesis.[1][10]

Experimental Protocols for Analysis

The quantification of tridecanoic acid in biological and food matrices typically involves lipid extraction, derivatization, and chromatographic separation coupled with detection.

Lipid Extraction

A widely used method for lipid extraction is the Folch procedure or a modification thereof.[11]

Modified Folch Extraction Protocol:

-

Homogenize the sample in a chloroform/methanol mixture (typically 2:1, v/v).

-

Add a known amount of an internal standard, such as a deuterated or a different odd-chain fatty acid (e.g., nonadecanoic acid), to the sample prior to extraction for accurate quantification.[11]

-

After vigorous mixing, the mixture is centrifuged to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.[11]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, the fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs).

Transesterification Protocol:

-

The dried lipid extract is redissolved in a small volume of chloroform.

-

A solution of methanol and an acid catalyst, such as hydrochloric acid or boron trifluoride (BF3), is added.[11][12]

-

The mixture is heated (e.g., at 100°C for 1 hour) in a sealed tube to allow for the transesterification reaction to complete.[11]

-

After cooling, the FAMEs are extracted into an organic solvent like hexane.[11]

-

The hexane layer is collected and may be washed with water to remove the catalyst and other polar impurities.

-

The final hexane solution containing the FAMEs is concentrated before GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of fatty acids.

GC-MS Protocol:

-

An aliquot of the FAMEs solution is injected into the GC.

-

The FAMEs are separated on a capillary column (often a polar column) based on their boiling points and polarity.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Quantification is achieved by comparing the peak area of the tridecanoic acid methyl ester to that of the internal standard.

Conclusion

Tridecanoic acid, while present in trace amounts in the human diet, is a fascinating molecule with a unique metabolic pathway that distinguishes it from more common even-chain fatty acids. Its primary natural sources are microbial, leading to its presence in dairy products and, to a lesser extent, fermented foods and certain plants. The analytical methods for its quantification are well-established, typically relying on GC-MS analysis of its methyl ester derivative. Further research into the physiological roles of tridecanoic acid and its potential as a biomarker for dietary intake and gut microbiome activity is warranted.

References

- 1. news-medical.net [news-medical.net]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 15 Foods With Tridecanoic Acid (13:0) - Care Omnia Nutrition [careomnia.com]

- 5. Foods High in Tridecanoic acid (1st - 20th) | Whole Food Catalog [wholefoodcatalog.info]

- 6. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Predictors of Human Milk Fatty Acids and Associations with Infant Growth in a Norwegian Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Content of industrially produced trans fatty acids in breast milk: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

Spectroscopic data (NMR, IR, Mass Spec) for Tridecanoic acid, sodium salt (1:1).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tridecanoic acid, sodium salt (1:1), a saturated fatty acid salt with applications in various research and development sectors. Due to the limited availability of directly published spectra for this specific salt, this guide presents predicted data based on the well-established spectroscopic characteristics of sodium carboxylates and fatty acids. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: Sodium tridecanoate

-

Synonyms: Tridecanoic acid, sodium salt

-

CAS Number: 3015-50-7[1]

-

Molecular Formula: C₁₃H₂₅NaO₂[2]

-

Molecular Weight: 236.33 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for Tridecanoic acid, sodium salt. These values are predicted based on analogous compounds and the known effects of converting a carboxylic acid to its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 2.2 - 2.5 | Triplet | Protons on C2 (α-CH₂) |

| ~ 1.5 - 1.7 | Multiplet | Protons on C3 (β-CH₂) |

| ~ 1.2 - 1.4 | Multiplet | Protons on C4-C12 (-(CH₂)₉-) |

| ~ 0.9 | Triplet | Protons on C13 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~ 180 - 185 | C1 (Carboxylate, -COO⁻) |

| ~ 35 - 40 | C2 (α-CH₂) |

| ~ 25 - 35 | C3-C11 (-(CH₂)₉-) |

| ~ 22 - 25 | C12 (-CH₂) |

| ~ 14 | C13 (-CH₃) |

Infrared (IR) Spectroscopy

The conversion of the carboxylic acid to its sodium salt results in the disappearance of the broad O-H stretch and the C=O stretch of the acid. These are replaced by the characteristic stretches of the carboxylate anion.

Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2915 | Strong | Asymmetric C-H stretching of CH₃ and CH₂ groups |

| 2874 - 2847 | Strong | Symmetric C-H stretching of CH₃ and CH₂ groups |

| ~ 1540 - 1650 | Strong | Asymmetric stretching of the carboxylate (COO⁻) group[3] |

| ~ 1400 - 1470 | Medium | Symmetric stretching of the carboxylate (COO⁻) group and CH₂ scissoring[3][4] |

Mass Spectrometry (MS)

The mass spectrum of sodium tridecanoate is highly dependent on the ionization technique. Electrospray Ionization (ESI) is the preferred method for such salts.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ionization Mode | Predicted m/z | Assignment |

| Negative | 213.18 | [M-Na]⁻ (Tridecanoate anion) |

| Positive | 259.16 | [M+Na]⁺ (Sodium adduct of the sodium salt) |

Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the [M-Na]⁻ ion would likely involve the loss of CO₂ (44 Da) and successive losses of C₂H₄ units (28 Da) from the alkyl chain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Tridecanoic acid, sodium salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution.

-

Instrumentation:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Probe: Standard 5 mm probe.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory or sample holder for KBr pellets.

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

-

Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

-

Data Acquisition (ESI):

-

Ionization Mode: Both positive and negative ion modes should be tested.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas temperature, and flow rate to achieve a stable signal and maximize the ion of interest.

-

Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Tridecanoic acid, sodium salt.

Caption: Workflow for Spectroscopic Analysis of Tridecanoic Acid, Sodium Salt.

References

Methodological & Application

Application Notes and Protocols for Tridecanoic Acid, Sodium Salt (1:1) as a Surfactant in Emulsions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for Tridecanoic acid, sodium salt (1:1) as a surfactant is limited in publicly available literature. Therefore, data for its closest chemical homologs, sodium dodecanoate (C12) and sodium myristate (C14), are presented as representative examples to infer its potential properties and performance.

Introduction

Tridecanoic acid, sodium salt (CAS Number: 3015-50-7) is the sodium salt of the saturated fatty acid tridecanoic acid.[1] As an amphiphilic molecule, it possesses a hydrophilic carboxylate head group and a hydrophobic 13-carbon tail. This structure imparts surface-active properties, making it a candidate for use as an anionic surfactant in the formulation of emulsions.[2] Emulsions are dispersions of two immiscible liquids, such as oil and water, where one liquid is distributed in the form of fine droplets within the other. Surfactants like sodium tridecanoate are crucial for stabilizing these systems by reducing the interfacial tension between the oil and water phases and forming a protective layer around the dispersed droplets to prevent coalescence.

These application notes provide an overview of the potential use of tridecanoic acid, sodium salt as a primary emulsifier in oil-in-water (O/W) emulsions, which are of significant interest in the pharmaceutical, cosmetic, and food science industries for the delivery of lipophilic active ingredients.[3][4]

Physicochemical Properties

The effectiveness of a surfactant is determined by its physicochemical properties. The following table summarizes key parameters for sodium salts of fatty acids with chain lengths similar to tridecanoic acid.

Table 1: Physicochemical Properties of Analogous Fatty Acid Sodium Salts

| Property | Sodium Dodecanoate (C12) | Sodium Myristate (C14) | Expected Trend for Sodium Tridecanoate (C13) |

| Molecular Formula | C₁₂H₂₃NaO₂ | C₁₄H₂₇NaO₂ | C₁₃H₂₅NaO₂ |

| Molecular Weight ( g/mol ) | 222.32 | 250.37 | 236.34 |

| Critical Micelle Concentration (CMC) in water at 25°C | ~8.1 - 8.3 mM[5][6] | ~2.1 - 4.5 mM[6][7] | Intermediate between C12 and C14 |

| Surface Tension at CMC (mN/m) in water at 25°C | ~25-37[8] | ~23-43 (pH dependent)[5] | Intermediate between C12 and C14 |

| Hydrophile-Lipophile Balance (HLB) Value (Calculated) | ~15-20 (Anionic surfactants generally have high HLB values)[9][10] | ~15-20 | ~15-20 |

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a simple O/W emulsion using a high-shear homogenizer.

Materials:

-

Tridecanoic acid, sodium salt

-

Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

High-shear homogenizer (e.g., rotor-stator type)

-

Heating plate

Procedure:

-

Preparation of the Aqueous Phase:

-

Weigh the desired amount of tridecanoic acid, sodium salt and dissolve it in the deionized water in a beaker.

-

Gently heat the solution on a heating plate to approximately 60-70°C to ensure complete dissolution of the surfactant. Stir continuously with a magnetic stirrer.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, heat the oil phase to the same temperature as the aqueous phase (60-70°C).

-

-

Pre-emulsification:

-

While stirring the aqueous phase, slowly add the oil phase.

-

Continue stirring for 5-10 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Transfer the pre-emulsion to the vessel of the high-shear homogenizer.

-

Homogenize at a high speed (e.g., 5,000 - 10,000 rpm) for 5-15 minutes. The optimal speed and time will depend on the specific formulation and desired droplet size.

-

-

Cooling:

-

Allow the emulsion to cool to room temperature while stirring gently.

-

-

Storage:

-

Store the final emulsion in a sealed container.

-

Protocol for Emulsion Characterization

The size of the dispersed oil droplets is a critical parameter for emulsion stability and performance. Dynamic Light Scattering (DLS) is a common technique for measuring droplet size in the sub-micron range.[11]

Equipment:

-

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

-

Cuvettes

-

Deionized water for dilution

Procedure:

-

Dilute a small sample of the emulsion with deionized water to a suitable concentration for DLS analysis (this prevents multiple scattering effects).

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement according to the instrument's operating procedure.

-

Analyze the data to obtain the mean droplet diameter (e.g., Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.

Emulsion stability can be assessed by monitoring changes in droplet size and observing physical signs of destabilization (creaming, coalescence, phase separation) over time.

Methods:

-

Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability at regular intervals (e.g., daily for the first week, then weekly).

-

Accelerated Stability Testing: Centrifugation can be used to accelerate destabilization processes. Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe any phase separation.

-

Droplet Size Monitoring: Measure the droplet size of the emulsion using DLS at different time points during storage. A significant increase in the mean droplet size indicates coalescence and instability.[12]

-

Backscattering Analysis: Instruments like the Turbiscan can monitor changes in backscattering and transmission of light through the emulsion over time, providing a quantitative measure of stability (Emulsion Stability Index).[13][14]

Visualizations

The following diagrams illustrate the experimental workflow for emulsion preparation and characterization.

Caption: Experimental workflow for emulsion preparation and characterization.

Caption: Mechanism of emulsion stabilization by a surfactant.

Applications in Drug Development

Oil-in-water emulsions stabilized by fatty acid salts like sodium tridecanoate are promising vehicles for the delivery of poorly water-soluble drugs.[3] The oily core of the emulsion droplets can encapsulate lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.[15] Potential applications include:

-

Oral Drug Delivery: Encapsulation in emulsions can protect the API from degradation in the gastrointestinal tract and facilitate its absorption.[3]

-

Parenteral Drug Delivery: Nanoemulsions can be formulated for intravenous administration, allowing for targeted drug delivery and controlled release.

-

Topical Formulations: Emulsions provide a suitable base for creams and lotions, enabling the delivery of APIs to the skin.

Researchers should consider the potential for pH sensitivity, as the carboxylate head group of the fatty acid salt can be protonated at low pH, which may affect the stability of the emulsion. Additionally, the presence of electrolytes can influence the stability of emulsions stabilized by ionic surfactants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-in-Oil-in-Water Emulsion: An Innovative Paradigm to Improve Drug Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. What is HLB? [en.jiahua.com]

- 11. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Unravelling the effect of droplet size on lipid oxidation in O/W emulsions by using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oil-in-Water Emulsion Stability Evaluation Using Experimental Design, Multiple Light Scattering and Acoustic Attenuation Spectroscopy | Bendjaballah | International Review of Physics (IREPHY) [praiseworthyprize.org]

- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Tridecanoic Acid, Sodium Salt (1:1) as an Internal Standard in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tridecanoic acid, sodium salt (1:1), often referred to as sodium tridecanoate, as an internal standard in gas chromatography (GC). Its stable, non-endogenous nature in many biological samples makes it an excellent choice for accurate and reliable quantification of fatty acids and other organic acids in complex matrices.

Principle and Rationale for Use

In quantitative gas chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method corrects for variations in injection volume, sample preparation, and instrument response, leading to improved precision and accuracy.

Tridecanoic acid is a C13 saturated fatty acid, which is advantageous as it is typically absent or present in very low concentrations in most biological and environmental samples. This minimizes interference with endogenous analytes. Its chemical properties are similar to many fatty acids of interest, ensuring comparable extraction efficiency and derivatization reactivity.

Applications

Tridecanoic acid has been successfully employed as an internal standard in a variety of GC-based analyses:

-

Lipid Analysis: Quantification of total intramuscular fat in broiler chickens and analysis of fatty acid profiles in Chinook salmon roe lipids.[1]

-

Food Science: Used as a reference standard for the quantification of fatty acids in meat samples.[1]

-

Clinical and Metabolomics Research: Determination of hippuric and methylhippuric acids in urine, which are metabolites of toluene and xylene.[1] It has also been used in the analysis of the fatty acid profile of the initial oral biofilm (pellicle).[2]

-

Environmental Analysis: Quantification of fatty acids (C8-C22) in wastewater samples.[1]

Quantitative Data Summary

The following table summarizes the quantitative parameters from a study utilizing tridecanoic acid as an internal standard for the analysis of fatty acids in wastewater using GC-MS with selected ion monitoring (SIM).

| Parameter | Value | Matrix | Analytical Method |

| Applicable Concentration Range | 0.010 to 10 mg/L | Wastewater | GC/MS-SIM |

| Detection Limits | 0.008 to 0.016 mg/L | Wastewater | GC/MS-SIM |

| Coefficient of Variation (for hippuric and methylhippuric acids in urine) | < 5% (for 10 determinations) | Urine | Gas Chromatography |

Data sourced from a study by A. González Casado et al. and another by J. R. Caperos and J. G. Fernandez.[1]

Experimental Protocols

Below are detailed protocols for the use of tridecanoic acid as an internal standard. These are generalized methodologies and may require optimization for specific applications.

Preparation of Internal Standard Stock Solution

A stock solution of the internal standard is prepared to be added to samples and calibration standards.

Materials:

-

Tridecanoic acid, sodium salt

-

Methanol (or another suitable organic solvent)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of tridecanoic acid, sodium salt.

-

Dissolve the weighed standard in a small amount of methanol in a volumetric flask.

-

Bring the solution to the final volume with methanol and mix thoroughly to ensure homogeneity.

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

Sample Preparation: Lipid Extraction and Derivatization

For the analysis of fatty acids by GC, they must first be extracted from the sample matrix and then derivatized to form more volatile and less polar esters (e.g., fatty acid methyl esters - FAMEs).

Materials:

-

Sample (e.g., biological tissue, wastewater)

-

Tridecanoic acid internal standard stock solution

-

Chloroform/Methanol mixture (2:1, v/v)

-

Hexane

-

Water (deionized)

-

BF3-methanol solution or concentrated Hydrochloric Acid

-

Nitrogen gas

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

Protocol for Fatty Acid Analysis in Biological Samples (e.g., Oral Biofilm): [2]

-

Spiking with Internal Standard: To the sample, add a known volume of the tridecanoic acid internal standard stock solution.

-

Lipid Extraction (Modified Folch Procedure):

-

Add a chloroform/methanol (2:1, v/v) solution to the sample.

-

Vortex the mixture vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Transesterification to FAMEs:

-

Dissolve the dried lipid extract in a small amount of chloroform.

-

Add methanol followed by concentrated hydrochloric acid.

-

Overlay the solution with nitrogen, seal the tube, and vortex.

-

Heat the mixture at 100°C for 1 hour.

-

After cooling, add hexane and water to extract the FAMEs.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Select FAME capillary column (50 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Start at 50°C (hold 5 min), ramp at 6.5°C/min to 260°C (hold 8 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (for FAMEs) | m/z 74, 87 (characteristic fragments) |

Parameters based on a method for pellicle sample analysis.[2]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard with GC-MS.

References

Protocol for preparing a standard solution of Tridecanoic acid, sodium salt (1:1).

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol provides a detailed procedure for the preparation of a standard solution of Tridecanoic acid, sodium salt (1:1). Tridecanoic acid, a saturated fatty acid, and its sodium salt are utilized in various research and development applications, including as a reference standard in analytical chemistry, in the formulation of pharmaceuticals, and in cell culture media. Accurate preparation of standard solutions is critical for ensuring the reproducibility and validity of experimental results.

This document outlines the necessary materials, equipment, and a step-by-step methodology for preparing a standard solution of a specified concentration. It also includes important safety precautions and quantitative data presented in a clear, tabular format for ease of use. The provided workflow diagram, generated using Graphviz, offers a visual representation of the entire process, from initial calculations to the final storage of the standard solution. Adherence to this protocol will enable researchers to prepare accurate and reliable standard solutions of Tridecanoic acid, sodium salt for their specific applications.

Quantitative Data Summary

| Parameter | Value |

| Chemical Name | Tridecanoic acid, sodium salt |

| Molecular Formula | C₁₃H₂₅NaO₂ |

| Molecular Weight | 237.33 g/mol [1][2] |

| Appearance | White to off-white powder or solid[2] |

| Solubility | Soluble in water[2] |

Table 1: Mass of Tridecanoic Acid, Sodium Salt Required for Various Standard Solution Concentrations

| Desired Concentration (M) | Volume of Volumetric Flask (mL) | Mass of Tridecanoic Acid, Sodium Salt (mg) |

| 0.1 | 100 | 2373.3 |

| 0.05 | 100 | 1186.7 |

| 0.01 | 100 | 237.3 |

| 0.1 | 50 | 1186.7 |

| 0.05 | 50 | 593.4 |

| 0.01 | 50 | 118.7 |

| 0.1 | 25 | 593.4 |

| 0.05 | 25 | 296.7 |

| 0.01 | 25 | 59.3 |

Experimental Protocol

Materials and Equipment

-

Tridecanoic acid, sodium salt (purity ≥98%)

-

Deionized water (or other appropriate solvent)

-

Analytical balance (accurate to 0.1 mg)

-

Weighing paper or weighing boat

-

Spatula

-

Beaker (appropriate size for the volume of solution)

-

Glass stirring rod

-

Volumetric flask (Class A, appropriate volume)

-

Funnel

-

Wash bottle with deionized water

-

Pipette (if necessary for solvent addition)

-

Parafilm or stopper for the volumetric flask

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure

-

Calculation of Required Mass:

-

Determine the desired concentration (in Molarity, M) and volume (in Liters, L) of the standard solution.

-

Calculate the required mass of Tridecanoic acid, sodium salt using the following formula:

-

Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

-

-

Refer to Table 1 for pre-calculated mass values for common concentrations and volumes.

-

-

Weighing the Solute:

-

Place a clean, dry weighing boat or a piece of weighing paper on the analytical balance and tare the balance to zero.

-

Carefully weigh the calculated mass of Tridecanoic acid, sodium salt using a spatula. Record the exact mass weighed.

-

-

Dissolving the Solute:

-

Transfer the weighed Tridecanoic acid, sodium salt into a clean, dry beaker.

-

To ensure all the powder is transferred, rinse the weighing boat/paper with a small amount of deionized water from a wash bottle and add the rinsing to the beaker.

-

Add approximately half of the final desired volume of deionized water to the beaker.

-

Stir the mixture with a clean glass stirring rod until the Tridecanoic acid, sodium salt is completely dissolved. Gentle heating on a hot plate may be used to aid dissolution if necessary, but ensure the solution does not boil. Allow the solution to cool to room temperature before proceeding.

-

-

Transferring to a Volumetric Flask:

-

Place a funnel into the neck of a clean, appropriately sized volumetric flask.

-

Carefully pour the dissolved solution from the beaker through the funnel into the volumetric flask.

-

Rinse the beaker and the stirring rod multiple times with small volumes of deionized water, transferring the rinsings into the volumetric flask through the funnel. This ensures that all of the solute is transferred.

-

-

Bringing to Final Volume:

-

Carefully add deionized water to the volumetric flask until the liquid level is close to, but not at, the calibration mark on the neck of the flask.

-

Use a dropper or pipette to add the final amount of deionized water dropwise until the bottom of the meniscus is exactly on the calibration mark.

-

-

Homogenization and Storage:

-

Stopper the volumetric flask securely or seal it with Parafilm.

-

Invert the flask multiple times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.

-

Label the flask clearly with the name of the solution (Standard Solution of Tridecanoic Acid, Sodium Salt), the exact concentration, the date of preparation, and the name of the preparer.

-

Store the standard solution in a cool, dark place as specified by the manufacturer's guidelines.

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling chemicals.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of the powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.

-

Consult the Safety Data Sheet (SDS) for Tridecanoic acid, sodium salt for complete safety and handling information.

Visualizations

Caption: Workflow for preparing a standard solution.

References

Application Notes and Protocols: Tridecanoic Acid, Sodium Salt (1:1) as a Corrosion Inhibitor for Copper

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tridecanoic acid, sodium salt (1:1), as a corrosion inhibitor for copper. The information is compiled from scientific literature to guide researchers in evaluating and applying this compound for copper protection.

Introduction

Tridecanoic acid, sodium salt (CH₃(CH₂)₁₁COONa), also known as sodium tridecanoate, is a long-chain fatty acid salt that has demonstrated efficacy as a corrosion inhibitor for copper. Its mechanism of action involves the formation of a protective film on the copper surface, which acts as a barrier to corrosive agents. This document outlines the quantitative performance of sodium tridecanoate and provides detailed protocols for its evaluation using standard electrochemical techniques.

Quantitative Data Presentation

The effectiveness of tridecanoic acid, sodium salt as a corrosion inhibitor for copper has been evaluated under specific laboratory conditions. The following table summarizes the key quantitative findings from electrochemical studies.

| Parameter | Concentration (mmol/l) | Corrosive Medium | Method | Observation | Reference |

| Inhibition of Active Dissolution | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Decrease in the current density of active copper dissolution. | [1] |

| Spontaneous Passivation | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Spontaneous passivation of the copper electrode is observed. | [1] |

| Pitting Potential (Epit) Shift | > 0.07 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | Shift of the pitting potential in the positive direction. | [1] |

| Significant Pitting Potential Shift | ≥ 1.6 | Borate buffer (pH 7.4) + 10 mmol/l NaCl | Anodic Polarization | The pitting potential shifts to the oxygen evolution region, indicating strong inhibition of pitting corrosion. | [1] |

Proposed Mechanism of Action

Tridecanoic acid, sodium salt inhibits copper corrosion primarily through a surface adsorption mechanism. In an aqueous solution, the tridecanoate anion adsorbs onto the copper surface. This process is believed to involve the formation of a copper-carboxylate complex, creating a hydrophobic and protective film. This film acts as a physical barrier, isolating the copper from the corrosive environment and hindering both anodic (copper dissolution) and cathodic (oxygen reduction) reactions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of tridecanoic acid, sodium salt as a copper corrosion inhibitor.

Potentiodynamic Polarization

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to assess the inhibitive effect on anodic and cathodic reactions.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Copper working electrode (e.g., M1 copper, >99.9% purity)[1]

-

Platinum or graphite counter electrode

-

Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

-

Corrosive medium (e.g., Borate buffer pH 7.4 with 10 mmol/l NaCl)[1]

-

Tridecanoic acid, sodium salt

-

Metallographic polishing materials (e.g., silicon carbide papers of decreasing grit size)

-

Deionized water and analytical grade reagents

Procedure:

-

Electrode Preparation:

-

Mechanically polish the copper working electrode with silicon carbide papers of various grits (e.g., 400, 800, 1200 grit).

-

Rinse the electrode thoroughly with deionized water and then ethanol.

-

Dry the electrode in a stream of warm air.

-

-

Inhibitor Solution Preparation:

-

Prepare the corrosive medium (borate buffer with NaCl).

-

Prepare a stock solution of tridecanoic acid, sodium salt.

-

Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.07, 0.14, 0.24, 0.68, 1.3, 1.6 mmol/l).[1]

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared copper working electrode, counter electrode, and reference electrode in the test solution.

-

Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 1 hour) to reach a stable open-circuit potential (OCP).

-

Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

-

Record the resulting polarization curve (log current density vs. potential).

-

-

Data Analysis:

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

-

Accelerated Corrosion Test (Moisture Condensation)

This test provides a qualitative and semi-quantitative assessment of the inhibitor's performance in a simulated atmospheric corrosion environment.

Materials and Equipment:

-

Environmental chamber capable of controlling temperature and humidity.

-

Copper samples (M1 copper)[1]

-

Inhibitor solution (e.g., aqueous solution of sodium tridecanoate).

-

Degreasing solvent (e.g., acetone, ethanol).

Procedure:

-

Sample Preparation:

-

Clean and degrease the copper samples.

-

-

Inhibitor Treatment:

-

Pre-treat the copper samples by immersing them in the inhibitor solution (e.g., at 60°C for 5 minutes).[1]

-

Allow the samples to dry.

-

-

Corrosion Testing:

-

Place the treated and untreated (control) copper samples in the environmental chamber.

-

Subject the samples to a cyclic corrosion test with daily moisture condensation. The specific cycle parameters (temperature and humidity profiles) should be defined based on standard methods (e.g., ASTM D2247).

-

-

Evaluation:

-

Periodically inspect the samples visually for signs of corrosion (e.g., discoloration, pitting).

-

After the test duration, the samples can be analyzed more quantitatively through methods like mass loss determination or surface analysis.

-

Experimental Workflow and Logic

The evaluation of a corrosion inhibitor typically follows a structured workflow, from initial screening to mechanistic studies.

References

Application Notes and Protocols: Use of Tridecanoic Acid, Sodium Salt (1:1) in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid, a 13-carbon saturated odd-chain fatty acid, and its sodium salt are emerging as molecules of interest in cell biology research. Found in dairy products and certain plants, odd-chain fatty acids play a role in cellular metabolism and signaling. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, making them glucogenic.[1][2][3][4][5] This unique metabolic fate makes tridecanoic acid a valuable tool for studying cellular energy metabolism and its interplay with various signaling pathways.

These application notes provide a comprehensive overview of the use of Tridecanoic acid, sodium salt (1:1) in cell culture, including preparation protocols, potential applications, and relevant biological context.

Biological Significance and Potential Applications

Tridecanoic acid and other odd-chain fatty acids are no longer considered biologically inert. Their metabolic and signaling roles are of increasing interest in several research areas:

-

Cancer Biology: Some studies have shown that certain fatty acids can influence the proliferation of cancer cells. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has demonstrated dose-dependent antiproliferation activities in several human cancer cell lines, with EC50 values at or below 50 µM in responsive lines, particularly non-Hodgkin B-cell lymphomas.[6][7] A branched-chain fatty acid, 12-methyltetradecanoic acid, inhibited the proliferation of various cancer cell lines with IC50 values ranging from 17.99 to 35.44 µg/ml.[8] These findings suggest that the effects of tridecanoic acid on cancer cell viability and proliferation warrant investigation.

-

Metabolic Studies: As a glucogenic precursor, tridecanoic acid can be used to investigate cellular fuel preferences and the regulation of metabolic pathways in various cell types, including adipocytes and hepatocytes.

-

Neurobiology: Fatty acids are crucial for neuronal development and function. The effects of specific fatty acids, including odd-chain fatty acids, on the differentiation and viability of neuronal cell lines are an active area of research. For example, retinoic acid can induce morphological differentiation in human neuroblastoma cell lines.[9][10][11][12][13][14][15][16][17]

-

Signal Transduction: Medium-chain fatty acids have been shown to act as signaling molecules. For example, decanoic acid (C10) is a direct ligand of the nuclear receptor PPARγ, a key regulator of lipid metabolism and inflammation. Given its proximity in chain length, tridecanoic acid may also modulate PPAR signaling pathways.

Data Presentation

The following table summarizes the reported cytotoxic or antiproliferative concentrations of fatty acids analogous to tridecanoic acid. This data can serve as a starting point for determining the optimal concentration range for tridecanoic acid in your specific cell culture system.

| Fatty Acid | Cell Line(s) | Effective Concentration (IC50/EC50) | Reference |

| 12-Methyltetradecanoic acid | Various cancer cell lines | 17.99 - 35.44 µg/mL | [8] |

| Pentadecanoic acid (C15:0) | Non-Hodgkin B-cell lymphomas, liver, breast, lung cancer cell lines | ≤ 50 µM (in responsive lines) | [6][7] |

| 7-Hydroxystearic acid | HT29, HeLa, MCF7, PC3, NLF cells | 14.7 - 26.6 µM | [18] |

| 5-Hydroxystearic acid | CaCo-2, HeLa cells | 22.1 - 25.1 µM | [18] |

| 11-Hydroxystearic acid | CaCo-2, MCF7, NLF cells | 27.6 - 35.8 µM | [18] |

Experimental Protocols

Protocol 1: Preparation of Tridecanoic Acid, Sodium Salt Stock Solution

Materials:

-

Tridecanoic acid, sodium salt (powder)

-

Sterile, cell culture grade ethanol or DMSO

-

Sterile, nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Water bath or incubator at 37°C

Procedure:

-

In a sterile conical tube, weigh out the desired amount of Tridecanoic acid, sodium salt.

-

Add a small volume of ethanol or DMSO to dissolve the powder. For example, to prepare a 100 mM stock solution, dissolve 23.64 mg of tridecanoic acid sodium salt (MW: 236.34 g/mol ) in 1 mL of solvent.

-

Gently vortex the solution until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C to aid dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Tridecanoic Acid-BSA Conjugate for Cell Culture

Rationale: Fatty acids have low solubility in aqueous solutions and can be toxic to cells at high concentrations. Complexing fatty acids with bovine serum albumin (BSA) improves their solubility and facilitates their delivery to cells in a non-toxic manner.

Materials:

-

Tridecanoic acid, sodium salt stock solution (from Protocol 1)

-

Fatty acid-free BSA powder

-

Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile conical tubes

-

Water bath at 37°C

-

Sterile filter (0.22 µm)

Procedure:

-

Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Warm to 37°C to dissolve completely and then sterile-filter the solution.

-

Complexation: In a sterile conical tube, add the desired volume of the 10% BSA solution.

-

While gently vortexing the BSA solution, slowly add the required volume of the tridecanoic acid stock solution to achieve the desired final concentration and fatty acid:BSA molar ratio. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used.

-

Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.

-

The final tridecanoic acid-BSA conjugate can be added directly to the cell culture medium.

Example Calculation for a 1 mM Tridecanoic Acid-BSA solution (4:1 molar ratio):

-

BSA (MW ~66,500 g/mol ) in a 10% solution is approximately 1.5 mM.

-

To achieve a 4:1 molar ratio with 1 mM tridecanoic acid, you would need 0.25 mM BSA.

-

You would dilute your 100 mM tridecanoic acid stock and 1.5 mM BSA stock accordingly in serum-free media.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Tridecanoic acid-BSA conjugate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of the tridecanoic acid-BSA conjugate. Include a vehicle control (medium with BSA only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morphological differentiation of human neuroblastoma cell lines by a new synthetic polyprenoic acid (E5166) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific high-affinity binding and biologic action of retinoic acid in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects [mdpi.com]

- 13. advances.umw.edu.pl [advances.umw.edu.pl]

- 14. Gene expression profile in early stage of retinoic acid-induced differentiation of human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retinoic acid mediates Pax6 expression during in vitro differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [mdpi.com]

Application Notes & Protocols for the Quantification of Tridecanoic Acid, Sodium Salt (1:1) in Complex Matrices

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Tridecanoic acid, a 13-carbon saturated fatty acid, and its sodium salt are of increasing interest in various fields of research, including metabolism, drug development, and as an internal standard for analytical studies.[1] Accurate quantification of Tridecanoic acid in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its physiological roles and for pharmacokinetic studies. These application notes provide detailed protocols for the robust and reproducible quantification of Tridecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).